Cas no 13484-41-8 (1,4-bis(2-methoxyethyl)piperazine)
1,4-bis(2-methoxyethyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1,4-bis(2-methoxyethyl)-Piperazine
- 1,4-bis(2-methoxyethyl)piperazine
- 13484-41-8
- SCHEMBL4893194
- DTXSID601299909
- EN300-8804269
- AE-641/00334046
-
- MDL: MFCD04107494
- Inchi: 1S/C10H22N2O2/c1-13-9-7-11-3-5-12(6-4-11)8-10-14-2/h3-10H2,1-2H3
- InChI Key: CSBQJXMJRFQQAK-UHFFFAOYSA-N
- SMILES: O(C)CCN1CCN(CCOC)CC1
Computed Properties
- Exact Mass: 202.168127949g/mol
- Monoisotopic Mass: 202.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 24.9Ų
1,4-bis(2-methoxyethyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8804269-1g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 1g |
$1086.0 | 2023-09-01 | ||
| Enamine | EN300-8804269-5g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 5g |
$3147.0 | 2023-09-01 | ||
| Enamine | EN300-8804269-10g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 10g |
$4667.0 | 2023-09-01 | ||
| Enamine | EN300-8804269-0.05g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 95.0% | 0.05g |
$912.0 | 2025-02-21 | |
| Enamine | EN300-8804269-0.1g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 95.0% | 0.1g |
$956.0 | 2025-02-21 | |
| Enamine | EN300-8804269-0.25g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 95.0% | 0.25g |
$999.0 | 2025-02-21 | |
| Enamine | EN300-8804269-0.5g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 95.0% | 0.5g |
$1043.0 | 2025-02-21 | |
| Enamine | EN300-8804269-1.0g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
| Enamine | EN300-8804269-2.5g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
| Enamine | EN300-8804269-5.0g |
1,4-bis(2-methoxyethyl)piperazine |
13484-41-8 | 95.0% | 5.0g |
$3147.0 | 2025-02-21 |
1,4-bis(2-methoxyethyl)piperazine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1,4-bis(2-methoxyethyl)piperazine
Introduction to 1,4-bis(2-methoxyethyl)piperazine (CAS No. 13484-41-8) in Modern Chemical and Pharmaceutical Research
1,4-bis(2-methoxyethyl)piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 13484-41-8, is a significant compound in the realm of chemical and pharmaceutical research. This piperazine derivative, characterized by its unique structural properties, has garnered considerable attention due to its versatile applications in drug development and biochemical studies. The compound's molecular structure, featuring two methoxyethyl groups attached to a piperazine ring, imparts distinct chemical and pharmacological attributes that make it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.
The chemical formula of 1,4-bis(2-methoxyethyl)piperazine can be represented as C10H22N2O2, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. This molecular arrangement contributes to its solubility characteristics and reactivity patterns, which are critical factors in its utility within pharmaceutical formulations. The presence of methoxyethyl groups enhances the compound's ability to interact with biological targets, making it a promising building block for designing novel bioactive molecules.
In recent years, the pharmaceutical industry has seen a surge in the exploration of piperazine derivatives due to their broad spectrum of biological activities. 1,4-bis(2-methoxyethyl)piperazine has been investigated for its potential role in developing treatments for neurological disorders, cardiovascular diseases, and other metabolic conditions. Its structural similarity to other piperazine-based drugs suggests that it may exhibit analogous pharmacological effects, particularly in modulating neurotransmitter systems and enzyme activities.
One of the most compelling aspects of 1,4-bis(2-methoxyethyl)piperazine is its versatility as a synthetic intermediate. Researchers have leveraged this compound to synthesize complex molecules with tailored properties for drug delivery systems and targeted therapies. For instance, its ability to form stable complexes with other pharmacophores has been exploited in the development of prodrugs designed to enhance bioavailability and reduce toxicity. The compound's role in constructing polymeric nanoparticles for drug encapsulation underscores its importance in advanced pharmaceutical technologies.
Recent advancements in computational chemistry have further highlighted the significance of 1,4-bis(2-methoxyethyl)piperazine. Molecular modeling studies have demonstrated that this derivative can serve as a scaffold for designing molecules with improved binding affinity to specific biological targets. By integrating machine learning algorithms with traditional pharmacophore modeling, researchers have been able to predict the efficacy of 1,4-bis(2-methoxyethyl)piperazine-based compounds with greater precision. These computational approaches have accelerated the discovery pipeline for novel therapeutics.
The synthesis of 1,4-bis(2-methoxyethyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these processes, reducing both reaction times and environmental impact. Such innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
From a regulatory perspective, 1,4-bis(2-methoxyethyl)piperazine (CAS No. 13484-41-8) is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that maintain quality and consistency. Furthermore, rigorous safety assessments are conducted to evaluate potential hazards associated with handling and storage.
The future prospects of 1,4-bis(2-methoxyethyl)piperazine are closely tied to ongoing research initiatives aimed at uncovering new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced pharmacological profiles. As our understanding of disease mechanisms advances, so too will the demand for specialized compounds like 1,4-bis(2-methoxyethyl)piperazine.
In conclusion,1,4-bis(2-methoxyethyl)piperazine represents a cornerstone in modern chemical and pharmaceutical research due to its structural versatility and functional utility. Its role as a synthetic intermediate and potential therapeutic agent continues to drive innovation across multiple disciplines. As research progresses,1,4-bis(2-methoxyethyl)piperazine is poised to play an increasingly significant role in shaping the future of medicine.
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